molecular formula C8H16N2O4 B124916 tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate CAS No. 146540-02-5

tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate

Cat. No. B124916
M. Wt: 204.22 g/mol
InChI Key: RBBSROYJAJGKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate is a chemical compound that is commonly used in scientific research. It is also known as BOC-HOMOc, and its chemical formula is C10H20N2O4. This compound is of great interest to researchers due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate is not fully understood. However, it is believed to act as a carbonylating agent and a nucleophile in organic reactions.

Biochemical And Physiological Effects

Tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature.

Advantages And Limitations For Lab Experiments

One of the main advantages of tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate is its high purity. This makes it a valuable reagent in scientific research. Additionally, its simple synthesis method and low cost make it an attractive option for researchers. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate. One potential area of interest is the development of new synthetic routes for this compound. Additionally, researchers may investigate the use of this compound in the synthesis of novel organic compounds. Finally, further studies may be conducted to better understand the mechanism of action of tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate and its potential applications in scientific research.

Synthesis Methods

The synthesis of tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate involves the reaction of tert-butyl carbamate with oxalic acid dihydrate, followed by the addition of hydroxylamine hydrochloride. The resulting product is then treated with sodium hydroxide to yield tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate. This synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

Tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate is commonly used in scientific research as a reagent for the synthesis of peptides and proteins. It is also used as a protecting group for the amino acid side chains during peptide synthesis. Additionally, it is used as a building block for the synthesis of various organic compounds.

properties

CAS RN

146540-02-5

Product Name

tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(12)9-5-6(11)10(4)13/h13H,5H2,1-4H3,(H,9,12)

InChI Key

RBBSROYJAJGKIK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(=O)N(C)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N(C)O

synonyms

Carbamic acid, [2-(hydroxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester,

Origin of Product

United States

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